molecular formula C14H12Cl2N4O B13972086 N-cyclopropyl-2((2,5-dichloropyrimidin-4-yl)amino)benzamide

N-cyclopropyl-2((2,5-dichloropyrimidin-4-yl)amino)benzamide

Cat. No.: B13972086
M. Wt: 323.2 g/mol
InChI Key: MSNKMYLFELIEAU-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]benzamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core with a cyclopropyl group and a dichloropyrimidine moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes scaling up the reactions, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Amines, thiols, in the presence of bases like NaH or K2CO3.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]benzamide involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]pyridine
  • N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]thiophene
  • N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]benzene

Uniqueness

N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]benzamide stands out due to its specific combination of a benzamide core with a cyclopropyl group and a dichloropyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H12Cl2N4O

Molecular Weight

323.2 g/mol

IUPAC Name

N-cyclopropyl-2-[(2,5-dichloropyrimidin-4-yl)amino]benzamide

InChI

InChI=1S/C14H12Cl2N4O/c15-10-7-17-14(16)20-12(10)19-11-4-2-1-3-9(11)13(21)18-8-5-6-8/h1-4,7-8H,5-6H2,(H,18,21)(H,17,19,20)

InChI Key

MSNKMYLFELIEAU-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=CC=C2NC3=NC(=NC=C3Cl)Cl

Origin of Product

United States

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